4-Pyridylethylmercaptan

Übersicht

Beschreibung

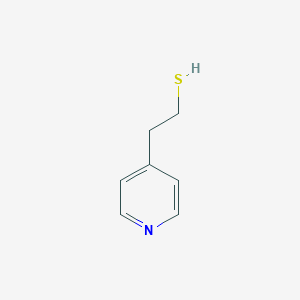

4-Pyridylethylmercaptan: is a versatile organic compound with the molecular formula C₇H₉NS and a molecular weight of 139.22 g/mol 2-(4-Pyridyl)ethanethiol . This compound is characterized by the presence of a pyridine ring attached to an ethyl mercaptan group, making it a valuable reagent in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Pyridylethylmercaptan can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with ethyl bromide and mercaptoacetic acid . The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Pyridylethylmercaptan undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: Reduction reactions can convert it back to the thiol form from its oxidized states.

Substitution: The compound can participate in nucleophilic substitution reactions, where the mercaptan group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiol form of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Electrocatalysis

a. CO2 Reduction Reaction (CO2RR)

One of the most prominent applications of 4-Pyridylethylmercaptan is in the electrochemical reduction of carbon dioxide (CO2). Studies have shown that gold electrodes modified with 4-PEM exhibit enhanced performance for CO2RR, specifically in the production of formate (HCOO−) with high faradaic efficiency (FE) . The presence of 4-PEM facilitates better mass transfer and electron transfer processes, making it a valuable component in the design of efficient electrocatalysts.

b. Mechanistic Insights

Research has proposed mechanisms for formate formation at 4-PEM modified electrodes, indicating how the compound enhances catalytic activity by promoting favorable reaction pathways . This insight is crucial for developing more effective catalysts for CO2 conversion to valuable chemicals.

Surface Modification

a. Functionalization of Nanomaterials

this compound is utilized for the functionalization of various nanomaterials, particularly gold nanoparticles. The compound forms strong covalent bonds with metal surfaces, which can stabilize nanoparticles and enhance their catalytic properties . This functionalization is essential for creating robust catalysts that maintain activity over extended periods.

b. Synthesis Conditions

The synthesis conditions involving 4-PEM can significantly affect the morphology and crystallinity of the resulting materials. For instance, varying temperature and concentration during synthesis can lead to different structural properties, which are critical for optimizing catalyst performance .

Material Science

a. Development of Metal-Organic Frameworks (MOFs)

In material science, this compound serves as a ligand in the formation of metal-organic frameworks (MOFs). These frameworks possess unique properties that make them suitable for gas storage, separation processes, and catalysis . The ability to tailor the properties of MOFs through ligand choice highlights the versatility of 4-PEM in advanced material applications.

b. Hybrid Catalysts

The integration of 4-PEM into hybrid catalysts combines molecular and heterogeneous catalysis principles. This approach allows for tunable activity and selectivity in catalytic processes, particularly in energy conversion technologies . The hybrid systems leverage the advantages of both molecular catalysts and solid supports to enhance overall performance.

Case Studies

Wirkmechanismus

The mechanism of action of 4-Pyridylethylmercaptan involves its ability to act as a nucleophile due to the presence of the thiol group. This nucleophilic property allows it to participate in various substitution and addition reactions . The compound can also form coordination complexes with metals, which is essential in catalytic processes .

Vergleich Mit ähnlichen Verbindungen

- 2-Pyridylethylmercaptan

- 4-Mercaptobenzoic acid

- 4-Mercaptophenol

- 6-Mercaptopyridine-3-carboxylic acid

Comparison: 4-Pyridylethylmercaptan is unique due to its specific structure, which combines a pyridine ring with an ethyl mercaptan group. This structure imparts distinct nucleophilic and catalytic properties, making it more versatile in various chemical reactions compared to its analogs .

Biologische Aktivität

4-Pyridylethylmercaptan (4-PEM) is an organosulfur compound characterized by its molecular formula CHNS and a molecular weight of 139.22 g/mol. It features a pyridine ring linked to an ethyl mercaptan group, making it significant in various chemical and biological applications. This compound has garnered attention for its biological activity, particularly as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism.

Dipeptidyl Peptidase-4 Inhibition

One of the most notable biological activities of this compound is its ability to inhibit DPP-4. This enzyme is responsible for the breakdown of incretin hormones, which are vital for regulating blood sugar levels. Studies indicate that 4-PEM can effectively inhibit DPP-4 activity, potentially leading to increased levels of these hormones and improved glycemic control. However, comprehensive studies are required to fully understand its therapeutic potential and safety profile.

Enhancing Solubility of Hydrophobic Compounds

This compound has also been shown to enhance the solubility of hydrophobic compounds. By incorporating 4-PEM into drug formulations, researchers may improve the bioavailability of poorly soluble drugs, facilitating their absorption in biological systems. This property makes 4-PEM a valuable candidate in drug discovery and development processes.

Electrochemical Applications

In addition to its enzymatic inhibition properties, this compound is studied for its electrochemical applications. It has been utilized in modifying gold electrodes, enhancing their performance in electrocatalytic reactions such as formic acid oxidation. The compound's ability to form self-assembled monolayers (SAMs) on metal surfaces is crucial for these applications, as it alters the electrochemical behavior and wettability of the electrodes .

Case Study: DPP-4 Inhibition

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various pyridylethyl mercaptans, including 4-PEM, as DPP-4 inhibitors. The results indicated a promising inhibitory effect on DPP-4 activity, with potential implications for diabetes management.

Electrochemical Behavior

Research conducted on gold electrodes functionalized with this compound demonstrated significant improvements in electrocatalytic activity for CO2 reduction reactions. The study highlighted how the modification with 4-PEM led to higher production rates and faradaic efficiencies for formate generation compared to unmodified electrodes .

Synthesis Methods

Several synthesis methods for this compound have been documented, showcasing its versatility:

| Synthesis Method | Description |

|---|---|

| Thiol-Ene Reaction | A straightforward method involving thiol addition to alkenes. |

| Nucleophilic Substitution | Involves the reaction of pyridine derivatives with alkyl halides. |

| Reduction of Pyridine Derivatives | Utilizes reducing agents to convert pyridine derivatives into thiols. |

These methods highlight the diverse approaches available for synthesizing this compound, which is critical for its application in various fields .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Mercaptopyridine | Thiol derivative | Forms stable SAMs on metal surfaces; used in electrochemistry. |

| 2-Mercaptoethanol | Simple thiol | Commonly used as a reducing agent; less complex than 4-PEM. |

| Thiophenol | Aromatic thiol | Exhibits different reactivity patterns; used primarily in organic synthesis. |

| 3-Mercaptopropionic acid | Aliphatic thiol | Utilized in bioconjugation reactions; differs in functional group placement. |

This comparison underscores the unique properties of this compound that facilitate its specific interactions with metal surfaces and its effectiveness in electrochemical processes .

Eigenschaften

IUPAC Name |

2-pyridin-4-ylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAOEVKQBLGWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175519 | |

| Record name | 4-Pyridoethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2127-05-1 | |

| Record name | 4-Pyridoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridoethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Thioethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Pyridylethylmercaptan interact with gold surfaces, and how does this interaction contribute to creating a pH-sensitive surface?

A1: this compound (4-PEM) interacts with gold surfaces through its thiol (-SH) group. This interaction is a strong chemical bond known as a gold-thiolate bond, leading to the formation of a self-assembled monolayer (SAM) of 4-PEM on the gold surface []. The pyridine ring in 4-PEM contains a nitrogen atom that can accept a proton (H+), acting as a base. This protonation is pH-dependent.

Q2: What is the significance of determining the pKa of gold surfaces modified with this compound, as described in the study?

A2: Determining the pKa of the modified gold surface is crucial because it provides information about the pH range in which the surface charge changes most significantly []. This information is valuable for designing applications where the surface properties need to be controlled by pH. For example, knowing the pKa allows researchers to predict at what pH the surface will be mostly protonated (positively charged) or deprotonated (neutral or less positively charged), influencing the binding of charged molecules like drugs or nanoparticles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.